N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H25N3O2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Esters are known to undergo hydrolysis, a reaction with water that breaks the ester bond . This could potentially release active moieties in the body.
Pharmacokinetics
Esters are generally well absorbed in the body and can be widely distributed due to their lipophilic nature .
Action Environment
The stability and efficacy of this compound could be influenced by various environmental factors. For instance, esters can be sensitive to pH and may be more stable in acidic environments . Additionally, factors like temperature, light, and humidity could also affect the stability of this compound.
Properties
IUPAC Name |
tert-butyl N-[(C-benzyl-N-cyclobutylcarbonimidoyl)amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-19-15(18-14-10-7-11-14)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDUAWWSXOLLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CCC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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